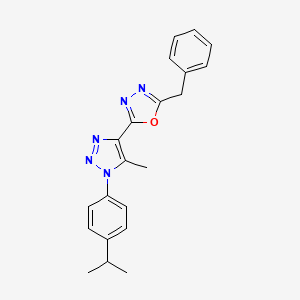
2-benzyl-5-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-5-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C21H21N5O and its molecular weight is 359.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-benzyl-5-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole (CAS No. 1081130-41-7) is a novel derivative that integrates both triazole and oxadiazole moieties. This unique combination has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H21N5O with a molecular weight of approximately 365.42 g/mol. The structure features a benzyl group, an isopropylphenyl group, and a triazole ring connected to an oxadiazole core.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. In particular, derivatives like this compound have shown promising results against various bacterial strains.
Case Study: Antibacterial Efficacy
A study conducted by Dhumal et al. (2016) demonstrated that oxadiazole derivatives exhibited notable antibacterial activity against Mycobacterium bovis BCG. The compound was tested in both active and dormant states of the bacteria, revealing its potential as an antitubercular agent .
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Recent studies have highlighted the effectiveness of oxadiazole derivatives in inhibiting cancer cell growth.
Case Study: Cytotoxic Effects
In vitro studies showed that the compound significantly inhibited cell proliferation in various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). The IC50 values ranged from 0.12 to 2.78 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 0.12 | 10.38 |
| A549 | 0.75 | 8.5 |
| A375 | 2.78 | 9.0 |
The mechanism by which this compound exerts its biological effects appears to involve apoptosis induction in cancer cells. Flow cytometry assays indicated that the compound activates apoptotic pathways through increased expression of p53 and caspase activation .
Propiedades
IUPAC Name |
2-benzyl-5-[5-methyl-1-(4-propan-2-ylphenyl)triazol-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-14(2)17-9-11-18(12-10-17)26-15(3)20(23-25-26)21-24-22-19(27-21)13-16-7-5-4-6-8-16/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYMBDIUHZOZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C3=NN=C(O3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













